molecular formula C5H6ClFO B135431 2-Chloro-1-(1-fluorocyclopropyl)ethanone CAS No. 151697-21-1

2-Chloro-1-(1-fluorocyclopropyl)ethanone

Cat. No. B135431
M. Wt: 136.55 g/mol
InChI Key: SIUGDIYNSOUYME-UHFFFAOYSA-N
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Description

The compound "2-Chloro-1-(1-fluorocyclopropyl)ethanone" is a chemical of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of related fluorinated cyclopropyl compounds is described in several papers. For instance, a method for synthesizing 2-fluoro-1-aminocyclopropane-1-carboxylic acid is reported, involving cyclopropanation followed by Curtius rearrangement and oxidative cleavage . Another paper discusses the enzymatic process to convert 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is a key intermediate for the synthesis of Ticagrelor . Additionally, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is achieved through a series of reactions including reduction, deprotonation, methylation, and selenation . These studies suggest that the synthesis of "2-Chloro-1-(1-fluorocyclopropyl)ethanone" could potentially be achieved through similar synthetic strategies involving cyclopropanation and functional group transformations.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been confirmed by single crystal XRD and characterized by IR, UV-Vis, and mass spectroscopy . Theoretical studies using DFT and TD-DFT computational methods have provided insights into the geometry, bond parameters, and electronic transitions of the compound . These techniques could be applied to "2-Chloro-1-(1-fluorocyclopropyl)ethanone" to gain a detailed understanding of its molecular structure.

Chemical Reactions Analysis

The reactivity of chloro- and fluoro-cyclopropyl compounds is explored in several papers. For instance, the halide-promoted fragmentation of 1-chloro-1-fluoro-2-(trimethylsilyl)methylcyclopropanes to form fluorodienes is described . Gas-phase pyrolysis of 1-chloro-1-fluoro-2-methylcyclopropanes has been studied, yielding dienes as products . These reactions demonstrate the potential reactivity of "2-Chloro-1-(1-fluorocyclopropyl)ethanone" under various conditions, which could be useful in further chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-Chloro-1-(1-fluorocyclopropyl)ethanone" are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. The enzymatic reduction of a related ketone to an alcohol suggests that "2-Chloro-1-(1-fluorocyclopropyl)ethanone" could also be amenable to biocatalytic transformations . The crystal structure analysis of a related compound indicates the possibility of intramolecular hydrogen bonding and π-π stacking interactions, which could influence the compound's solubility and crystallization behavior .

Scientific Research Applications

  • Enzymatic Process Development for Pharmaceutical Synthesis : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a derivative of 2-chloro-1-(1-fluorocyclopropyl)ethanone, is crucial in synthesizing Ticagrelor, a treatment for acute coronary syndromes. An enzymatic process using ketoreductase KR-01 has been developed to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into this chiral alcohol, highlighting its significance in pharmaceutical manufacturing (Guo et al., 2017).

  • Synthesis of Agricultural Chemicals : A method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one from 2-chloro-1-(1-chlorocyclopropyl)ethanone has been described, which is key in synthesizing prothioconazole, a promising agricultural fungicide. This showcases the chemical's role in developing agrochemicals (Ji et al., 2017).

  • Biotransformation in Antifungal Agent Synthesis : A bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone, a relative of 2-chloro-1-(1-fluorocyclopropyl)ethanone, to a chiral intermediate of the antifungal agent Miconazole was identified. This demonstrates its utility in the biotransformation processes for pharmaceutical applications (Miao et al., 2019).

  • Preparation of Organic Compounds : The compound has been used in the preparation of various organic compounds, such as 2-fluoro-3-alkoxy-1,3-butadienes, indicating its versatility in organic synthesis (Patrick et al., 2002).

  • Synthesis of Antimicrobial Compounds : It serves as a building block in synthesizing heterocyclic compounds with antimicrobial properties, further highlighting its relevance in medicinal chemistry (Wanjari, 2020).

  • Photochemistry and Crystal Structure Analysis : Its derivatives have been studied in the context of photochemistry and crystal structure, providing insights into molecular interactions and stability (Fu et al., 1998).

Future Directions

Future research could focus on further characterizing the physical and chemical properties of “2-Chloro-1-(1-fluorocyclopropyl)ethanone”, as well as exploring its potential applications and reactions .

properties

IUPAC Name

2-chloro-1-(1-fluorocyclopropyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClFO/c6-3-4(8)5(7)1-2-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUGDIYNSOUYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(1-fluorocyclopropyl)ethanone

CAS RN

151697-21-1
Record name 2-chloro-1-(1-fluorocyclopropyl)ethan-1-one
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